

An In-Depth Technical Guide to 1-Methyl-4,4'-bipiperidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-4,4'-bipiperidine

Cat. No.: B174871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methyl-4,4'-bipiperidine**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physical properties, a representative synthetic protocol, and its relevance in biological pathways, specifically as a potential intermediate in the synthesis of Factor Xa inhibitors.

IUPAC Nomenclature and Chemical Properties

The correct IUPAC name for the compound commonly referred to as **1-Methyl-4,4'-bipiperidine** is 1-methyl-4-(piperidin-4-yl)piperidine. The designation "4,4'" signifies that the two piperidine rings are connected at their respective fourth positions.

A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 1-methyl-4-(piperidin-4-yl)piperidine

Property	Value	Source
IUPAC Name	1-methyl-4-(piperidin-4-yl)piperidine	PubChem
CAS Number	122373-80-2	PubChem[1], ChemShuttle[2]
Molecular Formula	C ₁₁ H ₂₂ N ₂	PubChem[1]
Molecular Weight	182.31 g/mol	PubChem[1]
Monoisotopic Mass	182.17830 Da	PubChem[1]
Topological Polar Surface Area	15.3 Å ²	PubChem[1]
XLogP3	1.3	PubChem[1]
Physical Description	Not publicly available	
Melting Point	Not publicly available	
Boiling Point	Not publicly available	
Solubility	Not publicly available	

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-methyl-4-(piperidin-4-yl)piperidine are not readily available in the public domain. The following table provides a placeholder for such data, which would typically be obtained through experimental analysis.

Table 2: Predicted Spectroscopic Data for 1-methyl-4-(piperidin-4-yl)piperidine

Technique	Predicted Data
^1H NMR	Peaks corresponding to the N-methyl group, and the methine and methylene protons of the two piperidine rings are expected.
^{13}C NMR	Signals for the N-methyl carbon, and the methine and methylene carbons of the piperidine rings are anticipated.
IR Spectroscopy	Characteristic peaks for C-H and C-N stretching and bending vibrations would be observed.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be expected at $m/z = 182.18$.

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of 1-methyl-4-(piperidin-4-yl)piperidine is not publicly available, a plausible synthetic route can be proposed based on established chemical principles. The following protocol describes a potential two-step synthesis starting from 4,4'-bipiperidine.

3.1. Step 1: N-Boc Protection of 4,4'-bipiperidine

This step serves to protect one of the secondary amine groups to allow for selective methylation of the other.

- Materials: 4,4'-bipiperidine, Di-tert-butyl dicarbonate (Boc_2O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Magnesium sulfate.
- Procedure:
 - Dissolve 4,4'-bipiperidine in dichloromethane.
 - Cool the solution to $0\text{ }^\circ\text{C}$ in an ice bath.
 - Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane.

- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting mono-Boc-protected 4,4'-bipiperidine by column chromatography.

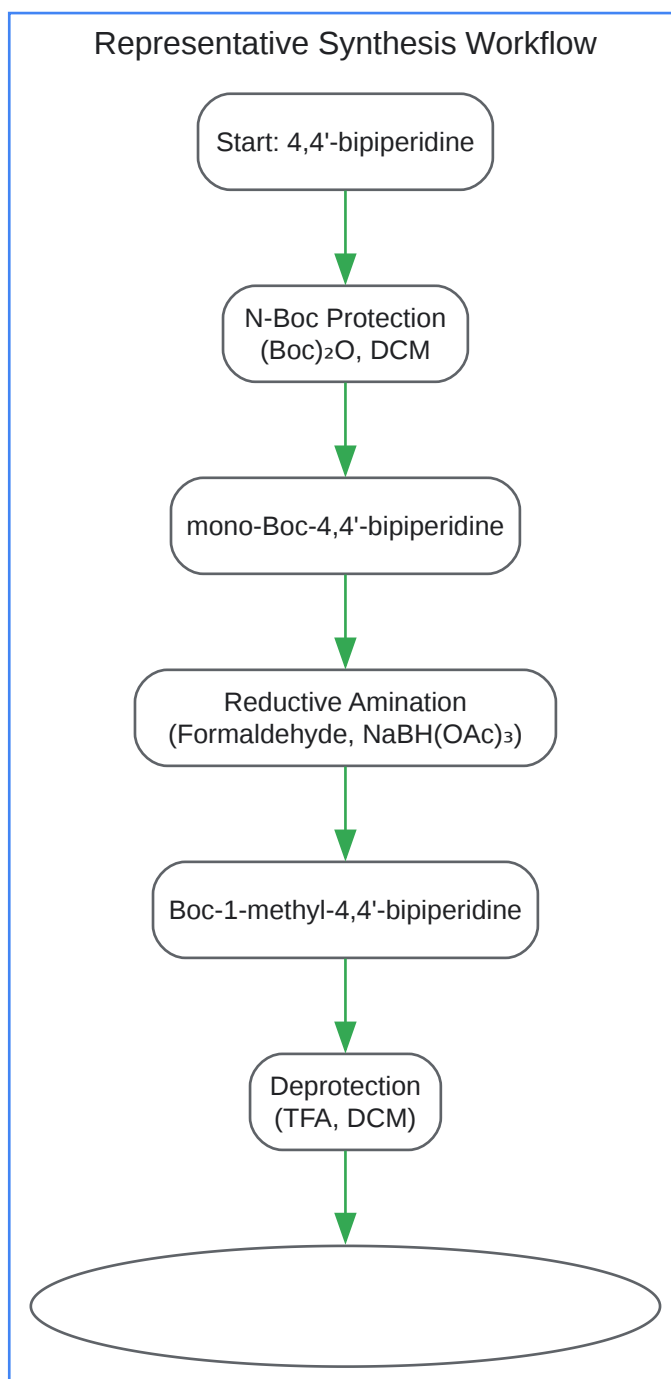
3.2. Step 2: N-Methylation of Boc-4,4'-bipiperidine

This step introduces the methyl group onto the unprotected nitrogen.

- Materials: Mono-Boc-protected 4,4'-bipiperidine, Formaldehyde (aqueous solution), Sodium triacetoxyborohydride, 1,2-Dichloroethane (DCE).
- Procedure:
 - Dissolve the mono-Boc-protected 4,4'-bipiperidine in 1,2-dichloroethane.
 - Add an aqueous solution of formaldehyde (1.1 equivalents).
 - Stir the mixture for 1 hour at room temperature.
 - Add sodium triacetoxyborohydride in portions.
 - Continue stirring at room temperature for 12-18 hours.
 - Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- The resulting Boc-protected **1-methyl-4,4'-bipiperidine** can be deprotected using trifluoroacetic acid (TFA) in dichloromethane to yield the final product, 1-methyl-4-(piperidin-4-yl)piperidine.

A workflow for this proposed synthesis is depicted in the following diagram.



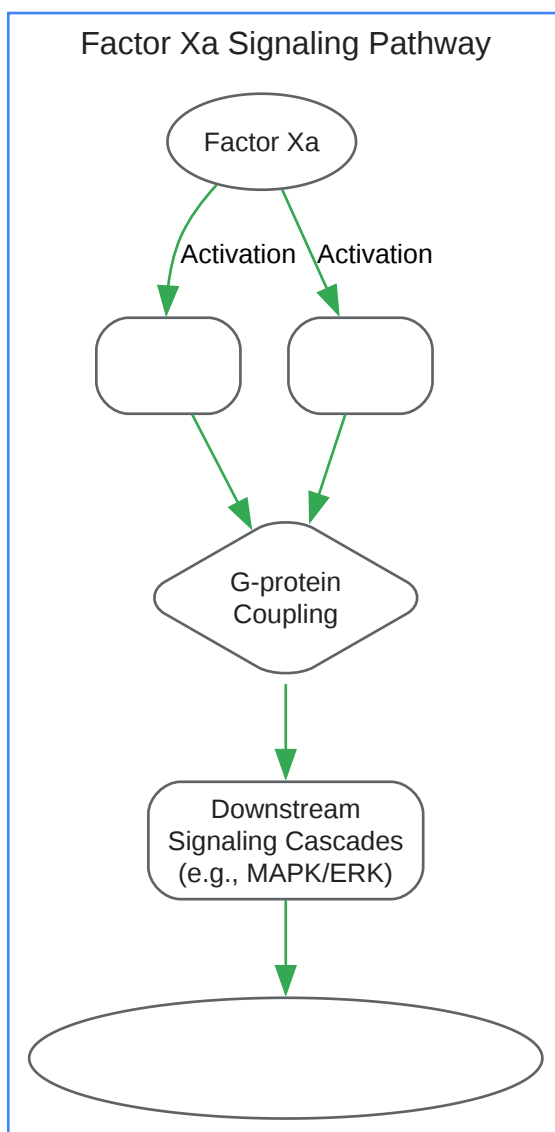
[Click to download full resolution via product page](#)

A representative workflow for the synthesis of 1-methyl-4-(piperidin-4-yl)piperidine.

Biological Context: Role as a Factor Xa Inhibitor Intermediate

1-Methyl-4,4'-bipiperidine is referenced in patent literature as a key intermediate in the synthesis of novel Factor Xa (FXa) inhibitors. FXa is a serine protease that plays a crucial role in the blood coagulation cascade. Inhibition of FXa is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases.

The signaling pathway of Factor Xa involves the activation of Protease-Activated Receptors (PARs), specifically PAR-1 and PAR-2. This activation triggers downstream signaling cascades that can lead to cellular responses such as inflammation and cell proliferation. The diagram below illustrates the general mechanism of Factor Xa signaling.



[Click to download full resolution via product page](#)

A simplified diagram of the Factor Xa signaling pathway via Protease-Activated Receptors.

Conclusion

1-Methyl-4-(piperidin-4-yl)piperidine is a valuable building block in the development of therapeutic agents, particularly Factor Xa inhibitors. While comprehensive experimental data for this specific compound is not widely available, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and its biological relevance. Further research and publication of experimental data would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Methyl-4,4'-bipiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174871#iupac-nomenclature-for-1-methyl-4-4-bipiperidine\]](https://www.benchchem.com/product/b174871#iupac-nomenclature-for-1-methyl-4-4-bipiperidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com